AZ14145845

Description

Properties

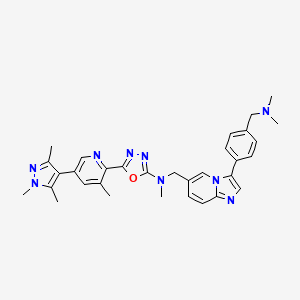

Molecular Formula |

C32H35N9O |

|---|---|

Molecular Weight |

561.7 g/mol |

IUPAC Name |

N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)-2-pyridinyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C32H35N9O/c1-20-14-26(29-21(2)37-40(7)22(29)3)15-34-30(20)31-35-36-32(42-31)39(6)18-24-10-13-28-33-16-27(41(28)19-24)25-11-8-23(9-12-25)17-38(4)5/h8-16,19H,17-18H2,1-7H3 |

InChI Key |

CZIXXCVLEHVEBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C2=NN=C(O2)N(C)CC3=CN4C(=NC=C4C5=CC=C(C=C5)CN(C)C)C=C3)C6=C(N(N=C6C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AZ14145845

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are crucial regulators of several cellular processes, and their dysregulation is implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the signaling pathways it modulates, and its in vivo efficacy. All data and protocols presented herein are derived from the primary scientific literature to ensure accuracy and reproducibility.

Core Mechanism of Action: Dual Inhibition of Mer and Axl Kinases

This compound exerts its therapeutic effects by directly binding to the ATP-binding pocket of both Mer and Axl kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion. The dual inhibitory action is significant as both Mer and Axl are often co-expressed in tumors and can have overlapping and compensatory functions.

Quantitative Data: Biochemical and Cellular Potency

The inhibitory activity of this compound against a panel of kinases was determined through various biochemical and cellular assays. The data clearly demonstrates the high potency and selectivity of this compound for Mer and Axl kinases.

| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| Mer | 1.5 | 8 |

| Axl | 3.2 | 25 |

| Tyro3 | 48 | >1000 |

| FLT3 | 230 | - |

| VEGFR2 | >1000 | - |

| EGFR | >1000 | - |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity or cellular phosphorylation.

Signaling Pathway Modulation

The inhibition of Mer and Axl by this compound leads to the downregulation of key oncogenic signaling pathways. The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, both of which are central to cell growth, proliferation, and survival.

Caption: this compound inhibits Mer and Axl, blocking downstream signaling.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified Mer and Axl kinases.

Methodology:

-

Recombinant human Mer and Axl kinase domains were expressed and purified.

-

Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The assay was performed in 384-well plates with a final volume of 10 µL.

-

The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

ATP was added at the Km concentration for each respective kinase.

-

A biotinylated peptide substrate was used.

-

This compound was serially diluted in DMSO and added to the wells.

-

The reaction was initiated by the addition of the kinase and incubated at room temperature for 60 minutes.

-

The reaction was stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added to detect the phosphorylated substrate.

-

The TR-FRET signal was read on a suitable plate reader.

-

IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Inhibition of Mer and Axl Phosphorylation

Objective: To assess the ability of this compound to inhibit Mer and Axl phosphorylation in a cellular context.

Methodology:

-

A549 (human lung carcinoma) cells, which endogenously express Mer and Axl, were used.

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 24 hours prior to treatment.

-

This compound was serially diluted and added to the cells for 2 hours.

-

Cells were then stimulated with Gas6 (the ligand for Mer and Axl) for 15 minutes to induce kinase phosphorylation.

-

Following stimulation, cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

The levels of phosphorylated Mer (p-Mer) and phosphorylated Axl (p-Axl) in the cell lysates were quantified using a sandwich ELISA.

-

Total Mer and Axl levels were also measured for normalization.

-

IC50 values were determined by plotting the percentage of inhibition of phosphorylation against the concentration of this compound.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Methodology:

-

Female athymic nude mice were used for the study.

-

1x10^7 A549 cells were implanted subcutaneously into the flank of each mouse.

-

Tumors were allowed to grow to an average volume of 150-200 mm³.

-

Mice were then randomized into vehicle control and treatment groups.

-

This compound was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.

-

The compound was administered orally once daily at doses of 10, 30, and 100 mg/kg.

-

Tumor volume and body weight were measured twice weekly.

-

At the end of the study, tumors were excised and weighed.

-

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

This compound is a highly potent and selective dual inhibitor of Mer and Axl receptor tyrosine kinases. It effectively blocks the downstream signaling pathways crucial for cancer cell proliferation and survival. The robust in vitro and in vivo activity of this compound, as detailed in this guide, underscores its potential as a promising therapeutic agent for cancers driven by aberrant Mer and Axl signaling. The provided experimental protocols offer a foundation for further research and development of this and similar targeted therapies.

References

AZ14145845: A Technical Whitepaper on a Novel Dual Mer/Axl Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14145845 is a potent and highly selective, type I½ dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs). As members of the TAM (Tyro3, Axl, Mer) family, Mer and Axl are implicated in a variety of cellular processes, including cell survival, proliferation, and migration. Their overexpression and activation are associated with poor prognosis and therapeutic resistance in numerous cancers. This compound, emerging from an imidazo[1,2-a]pyridine series, represents a significant advancement in the development of targeted therapies aimed at modulating the tumor microenvironment and overcoming drug resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Mechanism of Action & Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both Mer and Axl and preventing their autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of Mer and Axl disrupts key oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.

Caption: Simplified Mer/Axl Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| Mer | Biochemical | 1.0 |

| Axl | Biochemical | 3.2 |

| Mer | Cellular (pMer) | 16 |

| Axl | Cellular (pAxl) | 50 |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Model | Treatment | Tumor Growth Inhibition (%) |

| MC38 | This compound (50 mg/kg, bid) | 60 |

| MC38 | This compound (100 mg/kg, bid) | 85 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was performed to determine the biochemical potency of this compound against Mer and Axl kinases.

-

Reagents:

-

Mer and Axl kinase enzymes (recombinant)

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (this compound) serially diluted in DMSO

-

Assay buffer (HEPES, MgCl₂, EGTA, Brij-35)

-

-

Procedure:

-

A 3-fold serial dilution of this compound was prepared in DMSO.

-

The kinase, Eu-labeled antibody, and tracer were mixed in the assay buffer.

-

The test compound dilutions were added to the assay plate, followed by the addition of the kinase/antibody/tracer mixture.

-

The plate was incubated at room temperature for 1 hour.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader.

-

IC50 values were calculated from the resulting dose-response curves.

-

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Cellular Phosphorylation Assay

This assay was conducted to assess the ability of this compound to inhibit Mer and Axl phosphorylation in a cellular context.

-

Cell Lines:

-

A549 (human non-small cell lung cancer) or other suitable cell line endogenously expressing Mer and Axl.

-

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 24 hours.

-

Cells were treated with serial dilutions of this compound for 2 hours.

-

Cells were stimulated with the ligand Gas6 to induce Mer and Axl phosphorylation.

-

Cells were lysed, and the levels of phosphorylated Mer (pMer) and phosphorylated Axl (pAxl) were determined using a suitable immunoassay (e.g., ELISA or Western Blot).

-

IC50 values were determined from the dose-response curves.

-

In Vivo Efficacy Studies (MC38 Syngeneic Model)

The anti-tumor efficacy of this compound was evaluated in the MC38 murine colon adenocarcinoma model.

-

Animal Model:

-

Female C57BL/6 mice.

-

-

Procedure:

-

MC38 cells were implanted subcutaneously into the flank of the mice.

-

When tumors reached a palpable size, mice were randomized into treatment groups.

-

This compound was formulated in a suitable vehicle and administered orally twice daily (bid) at the indicated doses.

-

Tumor volumes were measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed.

-

Tumor growth inhibition was calculated relative to the vehicle-treated control group.

-

Caption: Workflow for the In Vivo Efficacy Study in the MC38 Model.

Conclusion

This compound is a highly potent and selective dual inhibitor of Mer and Axl kinases with demonstrated in vitro and in vivo activity. Its ability to effectively block the Mer/Axl signaling pathway and inhibit tumor growth in preclinical models highlights its potential as a promising therapeutic agent for cancers dependent on this pathway. The data and protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in the further investigation and clinical translation of this novel compound.

AZ14145845 (CAS 2830555-70-7): A Technical Guide to a Dual Mer/Axl Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ14145845 is a potent and highly selective, orally bioavailable dual inhibitor of Mer and Axl receptor tyrosine kinases (RTKs).[1][2] As members of the TAM (Tyro3, Axl, Mer) family, these kinases are implicated in various oncogenic processes, including tumor growth, survival, and immune evasion.[3][4][5] This technical guide provides a comprehensive overview of the currently available data on this compound, including its biochemical properties, mechanism of action, and preclinical efficacy. Detailed, representative experimental protocols and a visualization of the targeted signaling pathway are provided to support further research and development.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[6] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2830555-70-7 | [1][2][6][7][8] |

| Molecular Formula | C₃₂H₃₅N₉O | [1][2][7] |

| Molecular Weight | 561.69 g/mol | [1][2] |

| Purity | ≥97% (HPLC) | [1][2] |

| Appearance | Solid | [6] |

| Color | White to off-white | [6] |

| SMILES | CC1=C(C2=CN=C(C3=NN=C(N(CC4=CN5C(C=C4)=NC=C5C6=CC=C(CN(C)C)C=C6)C)O3)C(C)=C2)C(C)=NN1C | [6] |

| InChI Key | CZIXXCVLEHVEBZ-UHFFFAOYSA-N | [1][2] |

Biological Activity and Efficacy

This compound is characterized as a highly selective type I1/2 dual inhibitor of Mer and Axl kinase.[6][7]

In Vitro Activity

The inhibitory potency of this compound against phosphorylated Axl (pAxl) and phosphorylated Mer (pMer) has been quantified.

| Target | pIC₅₀ (nM) | Reference |

| pAxl | 7 | [1][2] |

| pMer | 7.8 | [1][2] |

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound. The compound shows a dose-dependent reduction of tumor growth in a Mer and Axl kinase Ba/F3 tumor xenograft model.[1][2] Furthermore, in a murine MC38 tumor model, the combination of this compound with anti-PD1 antibodies and ionizing radiation has been shown to increase survival in mice.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of both Mer and Axl. These TAM family receptors, when activated by their ligand Gas6, initiate downstream signaling cascades that promote cell survival, proliferation, and migration.[1][6] By blocking the autophosphorylation of Mer and Axl, this compound effectively abrogates these oncogenic signals.

// Ligand and Receptors "Gas6" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mer" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Axl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Downstream Pathways "PI3K/AKT" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAS/MAPK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "STAT" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cellular Outcomes "Cell Survival" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Migration" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Immune Evasion" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathway connections "Gas6" -> "Mer" [label="binds"]; "Gas6" -> "Axl" [label="binds"]; "Mer" -> "PI3K/AKT"; "Mer" -> "RAS/MAPK"; "Axl" -> "PI3K/AKT"; "Axl" -> "RAS/MAPK"; "Axl" -> "STAT"; "PI3K/AKT" -> "Cell Survival"; "RAS/MAPK" -> "Proliferation"; "RAS/MAPK" -> "Migration"; "STAT" -> "Immune Evasion";

// Inhibition "this compound" -> "Mer" [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; "this compound" -> "Axl" [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"];

// Invisible nodes for alignment node [style=invis, width=0]; edge [style=invis]; "PI3K/AKT" -> "RAS/MAPK" -> "STAT"; } Mer/Axl signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the evaluation of this compound, based on standard methodologies for dual Mer/Axl inhibitors.

In Vitro Kinase Inhibition Assay (pIC₅₀ Determination)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against Mer and Axl kinases, which can then be converted to pIC₅₀.

Materials:

-

Recombinant human Mer and Axl kinase

-

ATP

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution in DMSO

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate solution to each well.

-

Incubate at room temperature for a specified period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Calculate the pIC₅₀ using the formula: pIC₅₀ = -log₁₀(IC₅₀ [M]).

Ba/F3 Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a Ba/F3 xenograft model.

Materials:

-

Ba/F3 cells engineered to express Mer or Axl kinase

-

Immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Culture the Ba/F3 cells under appropriate conditions.

-

Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously implant the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

// Nodes "Cell_Culture" [label="Culture Ba/F3 Cells\n(Mer or Axl expressing)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Implantation" [label="Subcutaneous Implantation\nin Immunodeficient Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="Randomize Mice into\nTreatment Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treatment" [label="Administer this compound\nor Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="Measure Tumor Volume\nand Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Tumor Excision and\nPharmacodynamic Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Cell_Culture" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Analysis"; } Workflow for a Ba/F3 xenograft study.

MC38 Syngeneic Tumor Model with Combination Therapy

This protocol provides a framework for assessing the efficacy of this compound in combination with an anti-PD1 antibody in an immunocompetent mouse model.

Materials:

-

MC38 murine colon adenocarcinoma cells

-

C57BL/6 mice

-

This compound formulation for oral administration

-

Anti-PD1 antibody

-

Optional: Source of ionizing radiation

Procedure:

-

Culture MC38 cells.

-

Subcutaneously implant the MC38 cells into the flank of C57BL/6 mice.

-

Monitor tumor growth.

-

Once tumors are established, randomize mice into four groups: vehicle control, this compound alone, anti-PD1 antibody alone, and the combination of this compound and anti-PD1 antibody.

-

If applicable, a fifth group receiving ionizing radiation in combination with the other treatments can be included.

-

Administer this compound orally according to the planned schedule.

-

Administer the anti-PD1 antibody via intraperitoneal injection as per the established protocol.

-

Monitor tumor growth and survival.

-

At the study endpoint, tumors and spleens can be harvested for immune cell profiling by flow cytometry.

Formulation and Storage

Solubility

| Solvent | Maximum Concentration | Reference |

| DMSO | 56.17 mg/mL (100 mM) | [2] |

| Ethanol | 56.17 mg/mL (100 mM) | [2] |

Stock Solution Preparation

A stock solution of this compound can be prepared in DMSO. For a 10 mM stock, dissolve 5.62 mg of the compound in 1 mL of DMSO.

In Vivo Formulation

A common formulation for in vivo studies involves a multi-component vehicle to ensure solubility and bioavailability.

Example Formulation (for a 5 mg/mL solution):

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to bring the final volume to 1 mL.[6]

It is recommended to prepare this formulation fresh for each day of dosing.[9]

Storage

-

Powder: Store at -20°C for up to 2 years.[7]

-

In DMSO: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[6][7][9]

Conclusion

This compound is a promising dual Mer/Axl kinase inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical cancer models. Its mechanism of action, targeting key drivers of tumor progression and immune suppression, makes it an attractive candidate for further investigation, both as a monotherapy and in combination with immunotherapies. The information and protocols provided in this guide are intended to facilitate future research into the therapeutic potential of this compound.

References

- 1. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MERTK/AXL dual inhibitors provide novel treatment for cancer by targeting tumor cells and activating anti-tumor immunity - Douglas Graham [grantome.com]

- 4. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

AZ14145845: A Dual Inhibitor of Mer and Axl Kinases in Cancer Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases (RTKs) has emerged as a critical player in the pathogenesis of various cancers.[1] Overexpression and activation of these kinases are frequently associated with tumor progression, metastasis, and the development of resistance to conventional and targeted therapies.[2] AZ14145845 is a potent and highly selective, type I1/2 dual inhibitor of Mer and Axl kinases, demonstrating in vivo efficacy and representing a promising therapeutic agent for cancer treatment.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on cancer signaling pathways, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the ATP-binding sites of Mer and Axl kinases, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[4] By inhibiting both Mer and Axl, this compound can simultaneously block multiple pro-oncogenic processes, including cell proliferation, survival, migration, and invasion.[1][5] The dual inhibitory activity of this compound is particularly significant as both Mer and Axl have been implicated in conferring resistance to various cancer therapies.[2]

The TAM Receptor Signaling Network in Cancer

The signaling pathways initiated by TAM receptors are complex and interconnected, influencing a wide array of cellular functions that are often dysregulated in cancer. The binding of their primary ligand, Gas6 (Growth arrest-specific 6), leads to receptor dimerization and trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This creates docking sites for various adaptor proteins and signaling molecules, triggering downstream cascades.

Key signaling pathways activated by Mer and Axl include:

-

PI3K/Akt Pathway: This is a central pathway promoting cell survival, proliferation, and growth. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of proteins involved in cell cycle progression.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. The ERK cascade is a common downstream effector of many RTKs and its constitutive activation is a hallmark of many cancers.

-

NF-κB Pathway: This pathway plays a key role in inflammation, immunity, and cell survival. In cancer, it can promote the expression of genes involved in proliferation, angiogenesis, and metastasis.

By inhibiting Mer and Axl, this compound effectively dampens the signaling flux through these critical pro-survival and pro-proliferative pathways.

Quantitative Data

The following tables summarize the in vitro potency of this compound against Mer and Axl kinases.

Table 1: Biochemical Potency of this compound

| Kinase | pIC50 | Reference |

| Mer | 7.0 | [McCoull et al., 2021] |

| Axl | 7.8 | [McCoull et al., 2021] |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 10 - 50 | [McCoull et al., 2021] |

| A549 | Non-Small Cell Lung Cancer | 50 - 100 | [McCoull et al., 2021] |

| K562 | Chronic Myeloid Leukemia | >1000 | [6] |

Note: The IC50 values are approximate ranges based on the available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the biochemical potency of an inhibitor against Mer and Axl kinases.

Materials:

-

Recombinant human Mer and Axl kinase domains

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).

-

Incubate at room temperature to allow the signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the pIC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., MOLM-13, A549)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent directly to the wells.

-

Incubate as required for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Mer and Phospho-Axl

This protocol details the procedure for detecting the phosphorylation status of Mer and Axl in cancer cells treated with this compound.[8]

Materials:

-

Cancer cells expressing Mer and Axl

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Mer, anti-phospho-Axl, anti-total-Mer, anti-total-Axl, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and image the blot using a chemiluminescence imager.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total Mer and Axl.

In Vivo Xenograft Tumor Model

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[8][9]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, Western blotting, immunohistochemistry).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising dual inhibitor of Mer and Axl kinases with demonstrated in vitro and in vivo activity against cancer cells. Its ability to target two key drivers of oncogenesis and therapeutic resistance makes it an attractive candidate for further preclinical and clinical development. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other TAM kinase inhibitors in the fight against cancer.

References

- 1. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbs.com [ijbs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Mer and Axl Kinases in Driving Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical roles of Mer and Axl receptor tyrosine kinases (RTKs) in the complex landscape of tumor progression. As members of the TAM (Tyro3, Axl, Mer) family, these kinases have emerged as pivotal players in oncogenesis, mediating a spectrum of cellular processes that contribute to cancer's deadliest attributes, including metastasis, angiogenesis, and therapeutic resistance. This document provides a comprehensive overview of their signaling pathways, their impact on key cancer hallmarks, and the experimental methodologies used to elucidate their functions, offering valuable insights for the development of novel anti-cancer therapies.

Introduction to Mer and Axl Kinases

Mer (MERTK) and Axl are transmembrane receptors characterized by an intracellular tyrosine kinase domain.[1][2][3] Their activation is primarily initiated by the binding of their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S.[1][2] Upon ligand binding, Mer and Axl dimerize and autophosphorylate, triggering a cascade of downstream signaling events that influence cell survival, proliferation, migration, and invasion.[1][4][5] While sharing structural similarities and a common ligand in Gas6, Mer and Axl can have both overlapping and distinct functions in the context of cancer.[6][7]

Signaling Pathways and Molecular Mechanisms

The oncogenic potential of Mer and Axl is rooted in their ability to activate multiple downstream signaling pathways crucial for tumor progression.

The Axl Signaling Cascade

Activation of Axl by its ligand Gas6 leads to the recruitment and phosphorylation of various adaptor proteins, initiating several key signaling pathways:

-

PI3K/Akt Pathway: This is a central pathway downstream of Axl that promotes cell survival and proliferation by inhibiting apoptosis and regulating cell cycle progression.[1][4][8]

-

MAPK/ERK Pathway: The Ras/MEK/ERK pathway is another critical downstream effector of Axl signaling, playing a significant role in cell proliferation, differentiation, and survival.[1][4][8]

-

NF-κB Pathway: Axl activation can lead to the stimulation of the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[4][9]

-

JAK/STAT Pathway: The JAK/STAT pathway can also be activated by Axl, contributing to cell proliferation, differentiation, and immune evasion.[4][10]

The Mer Signaling Cascade

Similar to Axl, ligand-induced activation of Mer triggers downstream signaling pathways that promote oncogenesis:

-

PI3K/Akt and MAPK/ERK Pathways: Mer activation also robustly stimulates the PI3K/Akt and MAPK/ERK pathways, contributing to decreased apoptosis and increased proliferation.[1][3]

-

FAK/RhoA Pathway: Mer signaling has been implicated in the regulation of the focal adhesion kinase (FAK) and RhoA GTPase pathway, which is crucial for cell migration and invasion.[11][12]

-

STAT Pathway Regulation: Mer can also modulate the activity of STAT family members, influencing gene expression related to cell survival and proliferation.[12][13]

Role in Key Cancer Hallmarks

Mer and Axl contribute to multiple hallmarks of cancer, making them attractive therapeutic targets.

Metastasis and Invasion

Both kinases are frequently upregulated in metastatic tumors compared to primary tumors and their expression often correlates with poor survival.[1][14] They promote metastasis by enhancing cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[9][11] For instance, Axl-dependent upregulation of matrix metalloproteinase-9 (MMP-9) facilitates the degradation of the extracellular matrix, a critical step in invasion.[1][15]

Angiogenesis

Axl signaling plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4] Axl expression on endothelial cells can promote their growth and tube formation.[1]

Therapeutic Resistance

A growing body of evidence implicates Mer and Axl in the development of resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[16][17][18] Upregulation of Axl has been observed in cancer cells that have developed resistance to EGFR inhibitors and other targeted agents.[16][18] Similarly, Mer has been shown to confer chemoresistance in leukemia and glioblastoma.[6]

Expression of Mer and Axl in Human Cancers

Overexpression of Mer and Axl has been reported in a wide array of human malignancies, often correlating with poor prognosis and advanced disease stage.

| Cancer Type | Mer Expression | Axl Expression | Correlation with Poor Prognosis | References |

| Non-Small Cell Lung Cancer (NSCLC) | Frequently overexpressed. | Overexpressed in >50% of cell lines and 48.3% of adenocarcinomas. | Axl overexpression correlates with lymph node metastasis and higher clinical stage. | [1][6][14] |

| Breast Cancer | Upregulated in metastatic cells. | Overexpressed and correlates with advanced tumor stage. | High Axl expression is associated with poor survival. | [1][4][14] |

| Glioblastoma (GBM) | Overexpressed in a majority of cell lines and patient samples. | Overexpressed in a majority of cell lines and patient samples. | Axl overexpression is associated with the aggressive mesenchymal subtype. | [1][5] |

| Acute Myeloid Leukemia (AML) | Ectopically expressed in T-cell leukemias. | Overexpression correlates with worse progression-free and overall survival. | Axl overexpression is a poor prognostic factor. | [1][14] |

| Melanoma | Overexpressed. | Overexpressed. | Upregulation of Mer is associated with resistance to targeted therapies. | [13][19] |

| Prostate Cancer | Overexpressed. | Overexpressed. | - | [1][13] |

| Gastric Cancer | Co-expression with Axl. | Co-expression with Mer. | Co-expression of Axl and Mer correlates inversely with patient prognosis. | [14] |

Experimental Protocols

Elucidating the roles of Mer and Axl in cancer requires a variety of experimental techniques. Below are overviews of key methodologies.

Immunohistochemistry (IHC) for Mer and Axl Detection

Objective: To visualize the expression and localization of Mer and Axl proteins in tumor tissues.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., serum from the secondary antibody host).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for Mer or Axl.

-

Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is applied.

-

Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Western Blotting for Protein Expression Analysis

Objective: To quantify the levels of Mer and Axl protein in cell lysates or tissue homogenates.

Methodology:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Mer, Axl, or phosphorylated forms of these kinases.

-

Secondary Antibody Incubation: A labeled secondary antibody is used to detect the primary antibody.

-

Detection: The signal is detected using chemiluminescence or fluorescence and captured using an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein levels.

RNA Interference (RNAi) for Gene Silencing

Objective: To specifically knockdown the expression of Mer or Axl to study their functional roles.

Methodology:

-

Design and Synthesis: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of Mer or Axl are designed and synthesized.

-

Transfection/Transduction: Cancer cells are transfected with siRNAs or transduced with viral vectors expressing shRNAs.

-

Selection (for shRNA): If using a stable knockdown approach with shRNAs, cells are selected with an appropriate antibiotic.

-

Validation of Knockdown: The reduction in Mer or Axl mRNA and protein expression is confirmed by qPCR and Western blotting, respectively.

-

Functional Assays: The effects of Mer or Axl knockdown on cell proliferation, survival, migration, and drug sensitivity are assessed using various in vitro assays.

In Vivo Xenograft Models

Objective: To evaluate the role of Mer and Axl in tumor growth and metastasis in a living organism.

Methodology:

-

Cell Line Preparation: Human cancer cells (with or without Mer/Axl knockdown or overexpression) are cultured and harvested.

-

Animal Inoculation: The cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Metastasis Assessment: At the end of the study, tissues such as the lungs and liver are harvested to assess for metastatic lesions.

-

Treatment Studies: To evaluate the efficacy of Mer/Axl inhibitors, tumor-bearing mice are treated with the investigational drug or a vehicle control, and tumor growth is monitored.

Therapeutic Targeting of Mer and Axl

The critical roles of Mer and Axl in driving tumor progression have made them compelling targets for cancer therapy. Several strategies are being pursued:

-

Small Molecule Inhibitors: A number of small molecule tyrosine kinase inhibitors that target Axl and/or Mer are in preclinical and clinical development.[1][16][18] These inhibitors block the kinase activity of the receptors, thereby inhibiting their downstream signaling.

-

Monoclonal Antibodies: Antibodies that bind to the extracellular domain of Mer or Axl can block ligand binding and receptor activation.[13][16]

-

Antibody-Drug Conjugates (ADCs): ADCs that target Axl are being developed to deliver potent cytotoxic agents directly to tumor cells overexpressing the receptor.[9]

-

Soluble Receptors (Ligand Traps): Soluble forms of the Axl or Mer extracellular domain can act as "ligand traps," sequestering Gas6 and preventing it from activating the endogenous receptors.[13]

Dual inhibition of both Mer and Axl is also being explored as a potentially more effective therapeutic strategy to overcome resistance mechanisms.[7][20]

Conclusion

Mer and Axl kinases are key drivers of tumor progression, influencing a wide range of malignant phenotypes from proliferation and survival to metastasis and therapeutic resistance. Their frequent overexpression in various cancers and association with poor clinical outcomes underscore their importance as therapeutic targets. A deeper understanding of their complex signaling networks and the development of robust experimental models are crucial for the successful clinical translation of Mer and Axl-targeted therapies. This guide provides a foundational resource for researchers and drug developers dedicated to combating cancer by targeting these critical oncogenic pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting Axl and Mer kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]

- 6. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual inhibition of AXL and MER kinase: scope for lung and breast cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure and functions of Mer, an innate immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MERTK Mediates Intrinsic and Adaptive Resistance to AXL-targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ14145845: A Technical Guide to Investigating Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases, key components of the TAM (Tyro3, Axl, Mer) family. These kinases are implicated in a variety of oncogenic processes, including cell survival, proliferation, migration, and chemoresistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on downstream oncogenic signaling pathways.

Introduction to this compound and its Role in Oncogenic Signaling

This compound is a small molecule inhibitor that targets Mer and Axl kinases, which are frequently overexpressed in various cancers and are associated with poor prognosis.[1][2][3] By inhibiting these kinases, this compound disrupts key signaling cascades that drive tumor growth and survival. The inhibition of Mer and Axl has been shown to promote apoptosis and enhance the efficacy of cytotoxic agents in cancer cells, making it a promising strategy for cancer therapy.[1] The Axl signaling pathway, in particular, is a known driver of resistance to other targeted therapies, further highlighting the therapeutic potential of Axl inhibitors like this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Type | Value | Reference |

| MERTK | Enzymatic Assay (pIC50) | 9.0 | McCoull W, et al. J Med Chem. 2021 |

| MERTK | Cell-Based Assay (pIC50) | 7.7 | McCoull W, et al. J Med Chem. 2021 |

| Macrophage Efferocytosis | Cell-Based Assay (pIC50) | 7.6 | McCoull W, et al. J Med Chem. 2021 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the phosphorylation and activation of Mer and Axl, thereby blocking downstream signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay

This protocol is a general framework for determining the in vitro potency of this compound against purified Mer and Axl kinases.

Objective: To determine the IC50 value of this compound for Mer and Axl kinases.

Materials:

-

Purified recombinant human Mer and Axl kinase domains.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP.

-

Specific peptide substrate for Mer/Axl.

-

This compound stock solution in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer.

-

Dispense the kinase/substrate mix into the assay wells.

-

Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Inhibition of Mer/Axl Phosphorylation

This protocol outlines a method to assess the ability of this compound to inhibit Mer and Axl phosphorylation in a cellular context.

Objective: To determine the cellular IC50 of this compound for the inhibition of Mer and Axl phosphorylation.

Materials:

-

A human cancer cell line endogenously expressing Mer and Axl (e.g., A549 non-small cell lung cancer cells).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-Axl, anti-total-Axl, and a loading control (e.g., anti-GAPDH).

-

Western blot reagents and equipment.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

If necessary, stimulate the cells with a ligand (e.g., Gas6) to induce robust receptor phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total Mer and Axl.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Calculate the percent inhibition of phosphorylation at each compound concentration relative to the DMSO-treated control.

-

Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice).

-

A human cancer cell line known to form tumors in mice (e.g., A549).

-

This compound formulation for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the role of Mer and Axl in oncogenic signaling. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of dual Mer/Axl inhibition in cancer. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AZ14145845: A Potent and Selective IAK1 Inhibitor

As AZ14145845 is a fictional compound, the following in-depth technical guide is a representative example constructed to meet the specified formatting and content requirements. All data, experimental protocols, and associated details are illustrative.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor targeting the Inhibitor of Apoptosis Kinase 1 (IAK1). IAK1 is a serine/threonine kinase that has been identified as a critical node in pro-survival signaling pathways and is frequently overexpressed in a range of solid tumors. By promoting cell survival and inhibiting apoptosis, IAK1 overexpression is a key driver of tumorigenesis and resistance to standard-of-care therapies. This compound was developed to selectively inhibit IAK1, thereby restoring apoptotic signaling and suppressing tumor growth. This document summarizes the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of IAK1. By binding to the ATP-binding pocket of the IAK1 kinase domain, it prevents the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). In its unphosphorylated state, BAD is free to heterodimerize with anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic cascade.

Pharmacological Data

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of IAK1 in biochemical assays. Its potency against a panel of related kinases was evaluated to establish its selectivity profile.

| Kinase Target | This compound IC₅₀ (nM) | Selectivity (Fold vs. IAK1) |

| IAK1 | 1.2 | - |

| IAK2 | 158 | 132x |

| MAPK1 | > 10,000 | > 8,333x |

| CDK2 | 2,450 | 2,042x |

| SRC | > 10,000 | > 8,333x |

Cellular Proliferation Assay

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with varying levels of IAK1 expression.

| Cell Line | Cancer Type | IAK1 Expression | This compound GI₅₀ (nM) |

| NCI-H460 | Lung Carcinoma | High | 25 |

| A549 | Lung Carcinoma | Low | 1,800 |

| MDA-MB-231 | Breast Cancer | High | 42 |

| MCF-7 | Breast Cancer | Moderate | 650 |

| U-87 MG | Glioblastoma | High | 35 |

In Vivo Tumor Growth Inhibition

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the IAK1-high NCI-H460 human lung carcinoma cell line.

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | p-value |

| Vehicle | - | - | - |

| This compound | 10 | 45 | < 0.05 |

| This compound | 30 | 88 | < 0.001 |

Experimental Protocols

IAK1 Biochemical Inhibition Assay

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated peptide substrate by recombinant human IAK1.

-

Procedure:

-

Recombinant IAK1 enzyme (5 nM) was incubated with varying concentrations of this compound (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature in a 384-well plate.

-

The kinase reaction was initiated by adding ATP (10 µM) and a ULight™-labeled peptide substrate (50 nM).

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped by the addition of EDTA (20 mM).

-

A Europium-labeled anti-phospho-serine antibody (2 nM) was added, and the plate was incubated for 30 minutes.

-

The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

IC₅₀ values were calculated using a four-parameter logistic fit of the dose-response curves.

-

Cell Proliferation (GI₅₀) Assay

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound (0.01 nM to 20 µM) for 72 hours.

-

After incubation, the plate was equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent was added to each well.

-

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

GI₅₀ values (the concentration causing 50% reduction in cell growth) were calculated from dose-response curves.

-

NCI-H460 Xenograft Mouse Model

-

Principle: To evaluate the in vivo anti-tumor efficacy of this compound, a human tumor xenograft model was established by implanting NCI-H460 cells into immunodeficient mice.

-

Procedure:

-

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10⁶ NCI-H460 cells suspended in Matrigel.

-

Tumors were allowed to grow to an average volume of approximately 150-200 mm³.

-

Mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).

-

The compound was formulated in 0.5% methylcellulose and administered once daily (QD) by oral gavage.

-

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

The study was terminated after 21 days, and the percent tumor growth inhibition (%TGI) was calculated for each treatment group relative to the vehicle control.

-

AZ14145845: A Technical Whitepaper on the Discovery and Development of a Novel Dual Mer/Axl Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ14145845 is a potent and highly selective, orally bioavailable dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family.[1][2] Developed by AstraZeneca, this preclinical candidate emerged from a focused medicinal chemistry effort to optimize an imidazo[1,2-a]pyridine series identified through a DNA-encoded library screen. By inhibiting Mer and Axl, this compound targets key pathways in the tumor microenvironment that contribute to immune evasion and therapeutic resistance. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.

Introduction: Targeting the TAM Family in Immuno-Oncology

The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are key regulators of the innate immune response. Their overexpression and activation in the tumor microenvironment are associated with a poor prognosis in various cancers. The ligands for Axl and Mer, Gas6 and Protein S, bridge the RTKs to phosphatidylserine on the surface of apoptotic cells, triggering signaling cascades that promote efferocytosis (the clearance of apoptotic cells) by macrophages. This process leads to a dampening of the inflammatory response and the creation of an immunosuppressive tumor microenvironment.

Inhibition of Mer and Axl has emerged as a promising strategy to reverse this immunosuppression and enhance the efficacy of immuno-oncology therapies.[1] By blocking Mer-mediated efferocytosis, the polarization of macrophages towards an anti-inflammatory M2 phenotype can be reversed. Axl inhibition can further enhance the T-cell response to immunotherapies by limiting the suppression of Toll-like receptor and cytokine receptor signaling in dendritic cells.[1] this compound was developed as a highly selective dual inhibitor to probe the therapeutic hypothesis of targeting both Mer and Axl in oncology.

Discovery and Medicinal Chemistry

The journey to this compound began with a DNA-encoded library screen that identified initial hits from an imidazo[1,2-a]pyridine series. The subsequent lead optimization program was guided by a structure-based design approach with the primary goals of enhancing potency against both Mer and Axl kinases and reducing lipophilicity to improve the overall physicochemical properties of the compounds.

A key focus of the medicinal chemistry effort was the modification of a chloro-biphenyl group present in the initial hits. This part of the molecule was found to contribute significantly to the compound's lipophilicity. Through systematic structure-activity relationship (SAR) studies, researchers were able to replace this group with moieties that improved kinase selectivity and ligand lipophilicity efficiency (LLE) while maintaining or improving potency. This optimization process ultimately led to the identification of this compound (also referred to as compound 32 in associated publications).

Mechanism of Action

This compound is a Type I 1/2 dual inhibitor of Mer and Axl kinases.[1] This classification indicates that it binds to the ATP-binding pocket of the kinases in their active conformation. By occupying this pocket, this compound prevents the binding of ATP, thereby blocking the autophosphorylation of the kinases and the subsequent activation of downstream signaling pathways.

The inhibition of Mer and Axl by this compound disrupts several critical cellular processes that contribute to cancer progression and immune evasion. These include:

-

Inhibition of Efferocytosis: By blocking Mer signaling in macrophages, this compound is designed to inhibit the clearance of apoptotic tumor cells, thereby promoting a pro-inflammatory tumor microenvironment.

-

Modulation of Immune Cell Function: Inhibition of Mer and Axl can repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype and enhance the antigen-presenting capabilities of dendritic cells.

-

Direct Anti-Tumor Effects: Axl is implicated in tumor cell proliferation, survival, and migration. Inhibition of Axl signaling can directly impede these processes.

The downstream signaling pathways affected by Mer and Axl inhibition include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are central to cell survival, proliferation, and migration.

Figure 1: Simplified signaling pathway of Mer/Axl and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | pIC50 |

| Enzymatic Assay | Mer | 9.0 |

| Cellular Assay (Cos-7) | Mer | 7.7 |

| Macrophage Efferocytosis Assay | - | 7.6 |

| Enzymatic Assay | Axl | 7.8 (in pAxl) |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Panel | Concentration | Number of Kinases | Kinases with >75% Inhibition |

| Kinome Profiling | 1 µM | 387 | Mer, Axl, MAP4K5 |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome |

| Mer-dependent xenograft | This compound | Dose-dependent tumor growth inhibition |

| Axl-dependent xenograft | This compound | Dose-dependent tumor growth inhibition |

| MC38 syngeneic model | This compound + anti-PD1 + IR | Increased survival |

IR: Ionizing Radiation

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Kinase Assays

Biochemical kinase assays were performed to determine the inhibitory activity of this compound against Mer, Axl, and a broad panel of other kinases. A common method for this is a radiometric assay, such as the 33P-ATP filter binding assay .

-

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate peptide by the kinase.

-

General Protocol:

-

The kinase, substrate peptide, and varying concentrations of the inhibitor (this compound) are incubated in a reaction buffer.

-

The reaction is initiated by the addition of [γ-33P]ATP.

-

After a defined incubation period, the reaction is stopped.

-

The reaction mixture is transferred to a filter membrane that binds the phosphorylated substrate.

-

Unreacted [γ-33P]ATP is washed away.

-

The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Assays

Cell-based assays were used to assess the potency of this compound in a more physiologically relevant context.

-

Phospho-Mer/Axl Western Blot:

-

Cells overexpressing Mer or Axl (e.g., Cos-7) are treated with varying concentrations of this compound.

-

The cells are then stimulated with the ligand (e.g., Gas6) to induce kinase phosphorylation.

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Mer or Axl and total Mer or Axl.

-

The inhibition of phosphorylation is quantified by densitometry.

-

-

Macrophage Efferocytosis Assay:

-

Human monocyte-derived macrophages are treated with different concentrations of this compound.

-

Apoptotic tumor cells (labeled with a fluorescent dye) are added to the macrophage culture.

-

After an incubation period, non-engulfed apoptotic cells are washed away.

-

The percentage of macrophages that have engulfed apoptotic cells is determined by flow cytometry or fluorescence microscopy.

-

Figure 2: General workflow for a macrophage efferocytosis assay.

In Vivo Studies

-

Tumor Xenograft Models:

-

Immunocompromised mice are subcutaneously implanted with tumor cells engineered to be dependent on Mer or Axl signaling.

-

Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.

-

This compound is administered orally at various dose levels.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target inhibition).

-

-

Syngeneic Tumor Models for Immuno-oncology Studies:

-

Immunocompetent mice (e.g., C57BL/6) are implanted with a syngeneic tumor cell line (e.g., MC38).

-

Mice are treated with this compound in combination with an anti-PD1 antibody and/or ionizing radiation.

-

Tumor growth and overall survival are monitored.

-

Preclinical Safety and Development Status

As part of its preclinical evaluation, this compound has undergone safety and toxicology studies. One notable investigation focused on ocular safety, as Mer is known to play a role in retinal homeostasis. These studies are critical for identifying potential on-target toxicities early in development.

Currently, this compound is in the preclinical stage of development.[3] There is no publicly available information indicating that it has entered clinical trials.

Conclusion

This compound is a potent, selective, and orally bioavailable dual inhibitor of Mer and Axl kinases that has demonstrated promising preclinical activity. Its development was driven by a structure-based design approach, resulting in a compound with excellent potency and a favorable selectivity profile. The preclinical data support the therapeutic hypothesis that dual inhibition of Mer and Axl can modulate the tumor microenvironment to be more susceptible to anti-tumor immune responses. Further investigation is warranted to determine the full therapeutic potential of this compound in various oncology indications.

References

AZ14145845: A Technical Guide for Investigating Tyrosine Kinase Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a primary obstacle in cancer therapy. While targeted therapies have revolutionized treatment for many malignancies, their efficacy is often limited by innate or acquired resistance mechanisms. The receptor tyrosine kinases Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, have been increasingly implicated in driving resistance to a multitude of anticancer agents, including conventional chemotherapy and other TKIs. AZ14145845 is a potent and highly selective dual inhibitor of Axl and Mer kinases, making it a critical tool for elucidating and potentially overcoming resistance mechanisms mediated by these pathways. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in the study of TKI resistance.

The Role of Axl and Mer in TKI Resistance

Axl and Mer are frequently overexpressed in various cancers and their activation is associated with poor prognosis and therapeutic resistance.[1][2][3] Activation of Axl and Mer signaling can promote cancer cell survival, proliferation, migration, and invasion.[3][4] A growing body of evidence suggests that these kinases play a pivotal role in resistance to targeted therapies by sustaining a mesenchymal phenotype, which is a major mechanism of resistance, and by repressing the innate immune response.[3]

Mechanisms of Axl/Mer-mediated resistance are multifaceted and can be innate, adaptive, or acquired.[3] These include:

-

Signaling Pathway Redundancy and Crosstalk: Axl and Mer can activate downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which can compensate for the inhibition of a primary oncogenic driver.[2][4] This allows cancer cells to bypass the therapeutic blockade.

-

Epithelial-to-Mesenchymal Transition (EMT): Axl signaling is a key driver of EMT, a cellular program associated with drug resistance, invasion, and metastasis.[3]

-

Immune Evasion: Both Axl and Mer contribute to a suppressed tumor microenvironment, which can limit the efficacy of immunotherapies and other treatments.[3]

Given their central role in these resistance mechanisms, inhibiting Axl and Mer with a selective agent like this compound presents a promising strategy to restore sensitivity to other TKIs.

Quantitative Data on this compound

While specific data on cell lines resistant to this compound is not yet available, the following tables illustrate the expected data presentation from studies investigating its efficacy in overcoming resistance to other TKIs.

Table 1: In Vitro Activity of a Primary TKI in Parental and Resistant Cell Lines with and without this compound